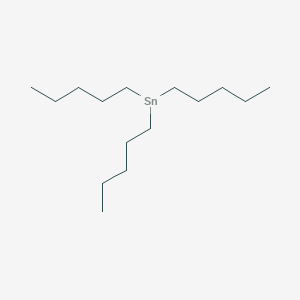
2-Hydroxy-5,5-dimethylcyclopent-2-en-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Hydroxy-5,5-dimethylcyclopent-2-en-1-one is an organic compound with the molecular formula C7H10O2 and a molecular weight of 1261531 It is a cyclopentenone derivative, characterized by a hydroxyl group and two methyl groups attached to the cyclopentene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-5,5-dimethylcyclopent-2-en-1-one can be achieved through several methods. One common approach involves the cyclization of suitable precursors under acidic or basic conditions. For example, the reaction of 2,2-dimethyl-1,3-dioxane-4,6-dione with a suitable nucleophile can lead to the formation of the desired compound. The reaction conditions typically involve the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. One such method could be the catalytic hydrogenation of a suitable precursor, followed by cyclization under controlled conditions. The use of catalysts such as palladium or platinum can enhance the reaction efficiency and yield.
Analyse Chemischer Reaktionen
Types of Reactions
2-Hydroxy-5,5-dimethylcyclopent-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of 5,5-dimethylcyclopent-2-en-1,2-dione.
Reduction: The compound can be reduced to form 2-hydroxy-5,5-dimethylcyclopent-2-en-1-ol.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups, under suitable conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.
Major Products
Oxidation: 5,5-dimethylcyclopent-2-en-1,2-dione
Reduction: 2-hydroxy-5,5-dimethylcyclopent-2-en-1-ol
Substitution: Various substituted derivatives depending on the reagents used
Wissenschaftliche Forschungsanwendungen
2-Hydroxy-5,5-dimethylcyclopent-2-en-1-one has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and natural products.
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme-catalyzed reactions and metabolic pathways.
Industry: The compound is used in the production of fine chemicals, fragrances, and flavoring agents.
Wirkmechanismus
The mechanism of action of 2-Hydroxy-5,5-dimethylcyclopent-2-en-1-one involves its interaction with specific molecular targets and pathways. The hydroxyl group can participate in hydrogen bonding and other interactions with enzymes or receptors, influencing their activity. The compound’s unique structure allows it to modulate various biochemical pathways, making it a valuable tool in research and development.
Vergleich Mit ähnlichen Verbindungen
2-Hydroxy-5,5-dimethylcyclopent-2-en-1-one can be compared with other similar compounds, such as:
2-Hydroxy-3,5-dimethylcyclopent-2-en-1-one: This compound has a similar structure but differs in the position of the methyl groups.
2-Hydroxy-3,4-dimethylcyclopent-2-en-1-one: Another similar compound with different methyl group positions.
5,5-Dimethylcyclopent-2-en-1-one: Lacks the hydroxyl group, resulting in different chemical properties.
Eigenschaften
CAS-Nummer |
53263-55-1 |
|---|---|
Molekularformel |
C7H10O2 |
Molekulargewicht |
126.15 g/mol |
IUPAC-Name |
2-hydroxy-5,5-dimethylcyclopent-2-en-1-one |
InChI |
InChI=1S/C7H10O2/c1-7(2)4-3-5(8)6(7)9/h3,8H,4H2,1-2H3 |
InChI-Schlüssel |
MEWUNWOAHHUXLF-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CC=C(C1=O)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


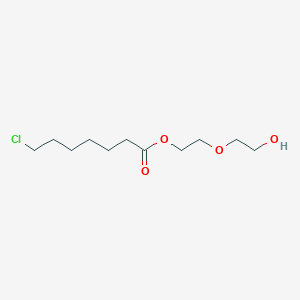

![2-{[(4-Bromoanilino)methyl]imino}-3-phenyl-1,3-thiazolidin-4-one](/img/structure/B14649561.png)
![N'-[(Ethoxycarbonyl)oxy]ethanimidamide](/img/structure/B14649569.png)
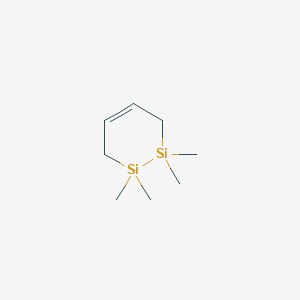
![3-{[4-(Methylamino)benzoyl]amino}pentanedioic acid](/img/structure/B14649579.png)
![3-[1-(2,2-Dimethylhydrazinyl)ethylidene]undecan-2-one](/img/structure/B14649584.png)
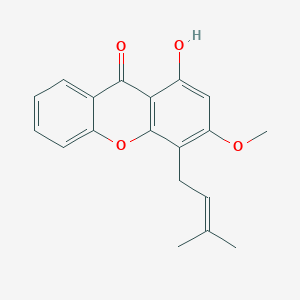
![Methyl [2-(diethoxyphosphoryl)hydrazinylidene]acetate](/img/structure/B14649603.png)
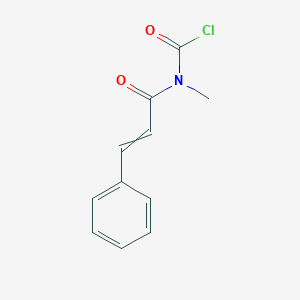
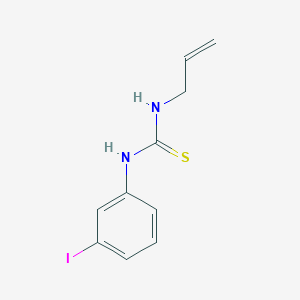

![4-[(4-Aminocyclohexyl)methyl]cyclohexan-1-amine;carbonic acid;hexane-1,6-diol;5-isocyanato-1-(isocyanatomethyl)-1,3,3-trimethylcyclohexane](/img/structure/B14649629.png)
